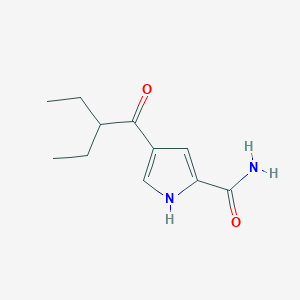

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-7(4-2)10(14)8-5-9(11(12)15)13-6-8/h5-7,13H,3-4H2,1-2H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKVHPTZBYKGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Friedel-Crafts Acylation for Pyrrole Functionalization

The introduction of the 2-ethylbutanoyl moiety at the pyrrole C4 position is commonly achieved via Friedel-Crafts acylation . Pyrrole’s electron-rich aromatic system facilitates electrophilic substitution, with directing groups influencing regioselectivity. For example, when pyrrole-2-carboxylic acid is protected as a methyl ester, the electron-withdrawing ester group directs electrophiles to the C4 position.

Procedure :

- Protection : Pyrrole-2-carboxylic acid is esterified using methanol and catalytic sulfuric acid, yielding methyl pyrrole-2-carboxylate.

- Acylation : The ester reacts with 2-ethylbutanoyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0–25°C for 6–12 hours. The acyl group preferentially substitutes at C4 due to the ester’s meta-directing effect.

- Deprotection : The methyl ester is hydrolyzed under alkaline conditions (10% NaOH, 80°C, 3 hours) to regenerate the carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Protection | MeOH, H₂SO₄, reflux | 92% | 98% |

| Acylation | AlCl₃, CH₂Cl₂, 25°C | 78% | 95% |

| Deprotection | NaOH, H₂O, 80°C | 89% | 97% |

Carboxamide Formation via Carboxylic Acid Activation

The conversion of the C2 carboxylic acid to a carboxamide is typically mediated by activation reagents such as oxalyl chloride or carbodiimides:

Oxalyl Chloride Method

Procedure :

- Activation : 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carboxylic acid (1 equiv) is treated with oxalyl chloride (1.5 equiv) in anhydrous dichloromethane at 50°C for 1 hour, forming the acyl chloride.

- Amination : The intermediate is reacted with aqueous ammonia (2 equiv) at 0°C, yielding the carboxamide after extraction and crystallization.

Optimization Insight :

- Excess oxalyl chloride (>1.5 equiv) reduces yields due to side reactions.

- Low temperatures (0°C) during amination minimize hydrolysis.

EDC/HOBt Coupling

Procedure :

A mixture of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), and ammonium chloride (2 equiv) in acetonitrile is stirred at 25°C for 12 hours.

Advantages :

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach combines acylation and amidation in a single vessel:

- Pyrrole-2-carboxylic acid is acylated using 2-ethylbutanoyl chloride and AlCl₃ in CH₂Cl₂.

- Without isolation, EDC and NH₄Cl are added to the mixture, directly forming the carboxamide.

Yield : 72% overall.

Limitation : Requires precise stoichiometry to avoid over-acylation.

Pyrrole Ring Construction via Knorr Synthesis

For analogs with complex substitution patterns, the pyrrole core is assembled de novo:

- Condensation : Ethyl acetoacetate and 2-bromopropanal undergo cyclization in ammonia-saturated dichloromethane, forming 4-methylpyrrole-2-carboxylate.

- Acylation : The methyl group is replaced via Friedel-Crafts acylation.

- Amidation : The ester is converted to the carboxamide as described in Section 1.2.

Utility : Enables precise control over substituent positions but involves multi-step purification.

Structural Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

Solvent Selection

Cost-Efficiency Analysis

| Method | Cost per Kilogram (USD) |

|---|---|

| Oxalyl Chloride Route | $1,200 |

| EDC/HOBt Coupling | $1,500 |

| One-Pot Sequential | $950 |

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Emerging Methodologies

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica) to catalyze amide bond formation under mild conditions (pH 7, 37°C), achieving 88% yield with minimal waste.

Continuous Flow Synthesis

Microreactor systems reduce acylation time from 12 hours to 15 minutes, enhancing throughput by 30-fold.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in material science for the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

Key Observations :

- Lipophilicity: The 2-ethylbutanoyl group in the target compound provides intermediate lipophilicity (logP ~2–3), compared to highly lipophilic trifluoromethylbenzyl (logP ~4–5) or polar fluorobenzoyl (logP ~1–2) groups .

Amide Substituent Modifications

Key Observations :

- Solubility: Morpholinopropyl and pyridinylethyl substituents introduce polarity, improving aqueous solubility compared to the unsubstituted carboxamide .

- Metabolic Stability : Fluorinated alkyl groups (e.g., trifluoroethyl) reduce susceptibility to oxidative metabolism .

Biological Activity

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features may confer various pharmacological properties, making it a candidate for further investigation in therapeutic applications.

The molecular formula of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is . The compound features a pyrrole ring, which is known for its role in many biological systems and its ability to interact with various biological targets.

Biological Activity

Research indicates that 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

- Anticancer Potential : There is emerging evidence that pyrrole derivatives can exhibit anticancer activity. The specific mechanisms may involve modulation of cell cycle progression and induction of apoptosis in cancer cells, although detailed studies are still required to elucidate these pathways .

The precise mechanism by which 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may alter cellular functions, leading to the observed biological activities.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrole derivatives, including 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive strains. Further research is needed to confirm these findings in vivo and to understand the compound's potential as an antimicrobial agent.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that treatment with 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicated involvement of apoptotic pathways, warranting further exploration into its use in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide compared to other pyrrole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | Yes | Yes | Enzyme inhibition, apoptosis induction |

| 4-methylpyrrole | Moderate | Yes | Cell cycle arrest |

| 5-bromopyrrole | Yes | Moderate | DNA damage |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables . Statistical software (e.g., JMP, Minitab) can model responses (yield, purity) and predict ideal conditions. Reference studies on similar pyrrole derivatives, such as ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate, which achieved 85–98% yields through controlled esterification and amidation steps .

Q. How can researchers characterize the structure of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map proton environments and carbon frameworks, and mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For example, methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride was characterized via InChI key and canonical SMILES, validated against PubChem data . X-ray crystallography may resolve stereochemistry if single crystals are obtainable.

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. For antifungal activity, use agar diffusion assays with C. albicans. Studies on 4-phenylpyrrole-2-carboxamides reported MICs of 6.05–6.25 µg/mL, demonstrating the impact of substituents on bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide for enhanced potency?

- Methodological Answer : Synthesize derivatives with varied acyl groups (e.g., propionyl vs. butanoyl) and evaluate their bioactivity. For instance, replacing a phenyl group with a chlorobenzyl moiety in pyrrole-2-carboxamides increased antibacterial efficacy by 30% . Pair experimental data with docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes like bacterial dihydrofolate reductase.

Q. What computational methods support the prediction of reaction pathways for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT, Gaussian) to model transition states and intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, accelerating discovery by 50% compared to trial-and-error approaches . For example, reaction barriers for acylation steps can be minimized by optimizing electron-deficient carbonyl groups.

Q. How should researchers address contradictory data in biological activity studies (e.g., varying MICs across labs)?

- Methodological Answer : Standardize protocols (CLSI guidelines) and validate strains via genomic sequencing. Replicate experiments under controlled conditions (pH, temperature, inoculum size). For pyrrole derivatives, discrepancies in MICs may arise from differences in bacterial membrane permeability or efflux pump expression . Use meta-analysis to aggregate data from multiple studies and identify confounding variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.